Acetyl-DL-phenylglycine

Beschreibung

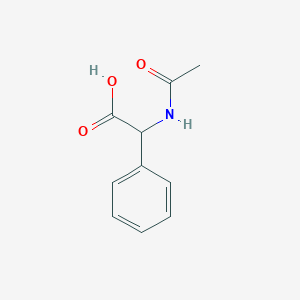

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-acetamido-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDFZMMOLPIWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936140 | |

| Record name | [(1-Hydroxyethylidene)amino](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15962-46-6, 29633-99-6 | |

| Record name | N-Acetyl-DL-phenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15962-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-(Acetamido)phenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015962466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029633996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(1-Hydroxyethylidene)amino](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(acetamido)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of Acetyl-DL-phenylglycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-DL-phenylglycine is a derivative of the non-proteinogenic amino acid phenylglycine. It serves as a crucial building block and intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory agents.[1] Its unique structure, incorporating both an acetyl group and a phenylglycine moiety, influences its chemical reactivity and physical characteristics. Understanding the physicochemical properties of this compound is fundamental for its application in synthetic organic chemistry, peptide synthesis, and drug design, enabling researchers to optimize reaction conditions, develop formulation strategies, and predict its behavior in biological systems.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are critical for laboratory handling, reaction optimization, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][2][3][4] |

| Molecular Weight | 193.20 g/mol | [1][2][3][4] |

| Appearance | White to almost white powder or crystal | [1][2][5][6][7] |

| Melting Point | 196.0 - 200.0 °C (commonly cited as 198 °C) | [2][5][6][8][9] |

| Boiling Point | 439.2 °C at 760 mmHg | [3][9] |

| Density | 1.233 g/cm³ | [3][9] |

| Solubility | Soluble in Methanol | [5][6][7] |

| Flash Point | 219.4 °C | [3] |

| Vapor Pressure | 1.73 x 10⁻⁸ mmHg at 25 °C | [3] |

| Purity | Typically ≥98% (by HPLC) | [1][2][4][5][8] |

| CAS Number | 15962-46-6 | [1][2][3] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound characterization. Standard methodologies for key properties are detailed below.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.[3] A sharp melting range typically signifies a high-purity compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely crushed into a powder using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (1-2 mm in height) is packed into the sealed end.[2][5]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure thermal equilibrium.[3]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2 °C per minute to allow for accurate observation.[3]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.[10] For a pure compound, this range should be narrow (0.5-1.0 °C).[3]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, this protocol would apply to its molten state or if it were dissolved in a high-boiling solvent for specific analytical purposes, though its high boiling point makes direct measurement challenging. The reported value is likely a predicted one. For a compound with such a high boiling point, distillation under reduced pressure is the standard method. A general procedure for atmospheric pressure is described.

Apparatus:

-

Thiele tube

-

High-boiling point liquid (e.g., mineral oil)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: A few milliliters of the liquid sample are placed into the small fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end downwards.[6][11]

-

Apparatus Assembly: The fusion tube is attached to a thermometer. This assembly is then immersed in the Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

Heating: The side arm of the Thiele tube is heated gently and slowly.[6] Convection currents will ensure uniform heating of the oil bath.

-

Observation: As the temperature rises, air trapped in the capillary tube will escape. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[11]

-

Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[6] This is the point where the vapor pressure of the substance equals the atmospheric pressure.

Solubility Determination (Qualitative)

This protocol provides a qualitative assessment of a compound's solubility in various solvents, which is indicative of its polarity and potential interactions.

Apparatus:

-

Small test tubes

-

Spatula

-

Graduated cylinder or pipettes

-

Vortex mixer (optional)

-

Solvents (e.g., water, methanol, diethyl ether, 5% NaOH, 5% HCl)

Procedure:

-

Sample Measurement: Approximately 20-30 mg of solid this compound is placed into a small, clean test tube.[12]

-

Solvent Addition: 1 mL of the chosen solvent (e.g., methanol) is added to the test tube.

-

Mixing: The tube is agitated vigorously (e.g., by tapping or using a vortex mixer) for 30-60 seconds to encourage dissolution.[8][13]

-

Observation: The mixture is observed to determine if the solid has dissolved completely. If the solid dissolves, it is recorded as "soluble." If it remains undissolved, it is "insoluble." If some but not all dissolves, it is "partially soluble."

-

Systematic Testing: This process is repeated with a range of solvents of varying polarity (e.g., water, hexane) and pH (aqueous NaOH, aqueous HCl) to build a comprehensive solubility profile. Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.[8][14]

Workflow for Physicochemical Characterization

The process of characterizing a chemical compound like this compound follows a logical progression from acquisition to detailed analysis. This workflow ensures that the identity, purity, and key physical properties are systematically determined.

Caption: Workflow for the physicochemical characterization of this compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. scribd.com [scribd.com]

- 5. byjus.com [byjus.com]

- 6. pharmacyinfoline.com [pharmacyinfoline.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Physico-chemical characterization: Significance and symbolism [wisdomlib.org]

- 10. pennwest.edu [pennwest.edu]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. www1.udel.edu [www1.udel.edu]

Acetyl-DL-phenylglycine CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-DL-phenylglycine is a derivative of the non-proteinogenic amino acid DL-phenylglycine. Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis protocols, and potential mechanisms of action in biological systems, with a focus on its role as a precursor for analgesic and anti-inflammatory agents.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 15962-46-6 | [1] |

| Molecular Weight | 193.2 g/mol | [1] |

| Molecular Formula | C₁₀H₁₁NO₃ | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are outlined protocols for its chemical synthesis.

Protocol 1: Synthesis of N-Acetyl-α-Phenylglycine by Amide Carbonylation

This protocol describes a one-step synthesis of N-acetyl-α-phenylglycine from acetamide (B32628), benzaldehyde (B42025), and carbon monoxide using a palladium catalyst.

Materials:

-

Acetamide

-

Benzaldehyde

-

Palladium chloride (PdCl₂)

-

Lithium bromide hydrate (B1144303)

-

Acid functionalized ionic liquid [MIm(CH₂)₄SO₃H][HSO₄]

-

1-methyl-3-hexylimidazolium hexafluorophosphate (B91526) ionic liquid [C₆mim]PF₆

-

Carbon monoxide (CO) gas

-

Sodium hydroxide (B78521) solution (1.5 mol/L)

-

Phosphoric acid (85%)

-

Autoclave (200 mL)

-

Round bottom flask (100 mL)

Procedure:

-

To a 200 mL autoclave, add acetamide (1.5g, 25mmol), benzaldehyde (3.2g, 30mmol), palladium chloride (28mg, 0.125mmol), lithium bromide hydrate (0.4g, 3.75mmol), acid functionalized ionic liquid (0.48g, 1.5mmol), and 1-methyl-3-hexylimidazolium hexafluorophosphate ionic liquid (11mL).

-

Pressurize the autoclave with carbon monoxide to 5 MPa.

-

Heat the reaction mixture to 80°C and maintain for 15 hours with stirring.

-

After the reaction, cool the autoclave to room temperature and vent the unreacted gas.

-

Add 20 mL of dichloromethane to the reaction mixture and transfer it to a 100 mL round bottom flask.

-

Add 35 mL of 1.5 mol/L sodium hydroxide solution under stirring and continue to stir for 30 minutes.

-

Separate the aqueous phase and wash it with dichloromethane (3 x 30 mL).

-

Adjust the pH of the aqueous phase to 2 with 85% phosphoric acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry in vacuo to obtain N-acetyl-α-phenylglycine.

Potential Signaling Pathways and Mechanism of Action

While this compound is primarily utilized as a synthetic intermediate, its structural similarity to other biologically active molecules, such as N-acetylcysteine (NAC) and other phenylglycine derivatives, suggests potential mechanisms of action, particularly in the context of inflammation and analgesia. The following sections describe hypothesized signaling pathways based on available literature for related compounds.

Anti-inflammatory Pathway

The anti-inflammatory effects of phenylglycine derivatives have been linked to the inhibition of the cyclooxygenase (COX) pathway, which is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs). Specifically, derivatives of N-Phenyl-N-(phenylsulfonyl)glycine have been shown to inhibit microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a critical enzyme in the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[2] It is plausible that this compound or its metabolites could exert anti-inflammatory effects by modulating this pathway.

Additionally, the N-acetyl moiety is shared with N-acetylcysteine (NAC), a compound known for its anti-inflammatory properties. NAC has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[3][4][5][6]

Analgesic Pathway

The analgesic potential of phenylglycine derivatives has been demonstrated in preclinical models of neuropathic pain. (L)-Phenylglycine has shown anti-allodynic effects, suggesting a mechanism that may go beyond the known interaction with the α2δ subunit of voltage-gated calcium channels, a target of drugs like gabapentin (B195806) and pregabalin.[7]

Furthermore, the structural analog N-acetylcysteine (NAC) has been shown to produce analgesia by reinforcing the endogenous activation of type-2 metabotropic glutamate (B1630785) receptors (mGlu2).[8][9] Activation of these presynaptic receptors can reduce the release of glutamate, a key excitatory neurotransmitter in pain pathways. This suggests that this compound could potentially modulate glutamatergic signaling to achieve an analgesic effect.

Conclusion

This compound is a compound of significant interest for medicinal chemistry and drug development. While its primary role to date has been as a synthetic precursor, the biological activities of structurally related compounds suggest that it or its derivatives may possess inherent anti-inflammatory and analgesic properties. The experimental protocols provided herein offer a foundation for the synthesis and further investigation of this versatile molecule. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully realize its therapeutic potential.

References

- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. N-acetyl cysteine inhibits lipopolysaccharide-mediated synthesis of interleukin-1β and tumor necrosis factor-α in human periodontal ligament fibroblast cells through nuclear factor-kappa B signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory properties of N-acetylcysteine on lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (L)-Phenylglycine, but not necessarily other alpha2delta subunit voltage-gated calcium channel ligands, attenuates neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Acetyl-cysteine causes analgesia by reinforcing the endogenous activation of type-2 metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-acetyl-cysteine, a drug that enhances the endogenous activation of group-II metabotropic glutamate receptors, inhibits nociceptive transmission in humans - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Acetyl-DL-phenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Acetyl-DL-phenylglycine, a key intermediate in the development of various pharmaceuticals. This document outlines a detailed synthetic protocol and summarizes the essential analytical techniques for its characterization, presented in a format tailored for professionals in the fields of chemical synthesis and drug development.

Introduction

This compound, also known as N-acetyl-DL-2-phenylglycine, is a derivative of the non-proteinogenic amino acid DL-phenylglycine. Its structure, featuring an acetylated amino group, makes it a valuable building block in organic synthesis, particularly in the preparation of more complex molecules with pharmaceutical applications. The acetylation of the amino group serves to protect it during subsequent reaction steps and can modify the molecule's overall physicochemical properties. This guide details a common and efficient method for its preparation and the analytical protocols required to confirm its identity and purity.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acetylation of DL-phenylglycine using acetic anhydride (B1165640). This reaction is straightforward, generally high-yielding, and can be performed with readily available laboratory reagents.

Reaction Scheme

The chemical transformation involves the nucleophilic attack of the amino group of DL-phenylglycine on one of the carbonyl carbons of acetic anhydride, leading to the formation of an amide bond and acetic acid as a byproduct.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methods for the N-acetylation of amino acids.

Materials:

-

DL-Phenylglycine

-

Acetic Anhydride (95% or higher)

-

Glacial Acetic Acid

-

Deionized Water

-

Ice Bath

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve DL-phenylglycine in a minimal amount of glacial acetic acid. Gentle warming may be required to facilitate dissolution.

-

Addition of Acetylating Agent: Cool the solution in an ice bath. Slowly add a molar excess (typically 1.5 to 2 equivalents) of acetic anhydride to the stirred solution. The addition should be done dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture at a moderate temperature (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Isolation: After the reaction period, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the product. If crystallization does not occur, slowly add cold deionized water to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with small portions of cold deionized water to remove any unreacted starting materials and acetic acid.

-

Drying: Dry the purified this compound in a vacuum oven at a low temperature to a constant weight.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are key analytical techniques and the expected results for this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][2][3][4][5] |

| Molecular Weight | 193.20 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 197.5-198.5 °C | [3] |

| Purity (by HPLC) | ≥98% | [2][3][5] |

| CAS Number | 15962-46-6 | [2][3][4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of the synthesized molecule.

| Technique | Expected Data | Reference(s) |

| ¹H NMR (400 MHz, CD₃OD) | δ 8.59 (d, 1H), 7.36 (s, 5H), 5.31 (d, 1H), 1.88 (s, 3H) | [6] |

| ¹³C NMR (100 MHz, CD₃OD) | δ 170.3, 169.7, 143.4, 129.5, 127.7, 21.9 | [6] |

| Mass Spectrometry (ESI-MS) | m/z = 194.1 [M+H]⁺ (Calculated for C₁₀H₁₂NO₃⁺) | [6] |

| FTIR (KBr Pellet) | Characteristic peaks for N-H stretching (amide), C=O stretching (amide and carboxylic acid), C-N stretching, and aromatic C-H and C=C stretching are expected. |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the dried sample in about 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI). Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the observed mass-to-charge ratio (m/z) with the calculated value.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with dry potassium bromide (KBr) powder and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is rigorously confirmed.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols are robust and rely on standard laboratory techniques, making them accessible to researchers in various settings. The comprehensive characterization data serves as a benchmark for verifying the successful synthesis and purity of this important pharmaceutical intermediate. Adherence to these methodologies will ensure the reliable production of high-quality this compound for further applications in drug discovery and development.

References

Mechanism of Action of N-Acetyl-Phenylglycine in Chiral Resolution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution, the separation of enantiomers from a racemic mixture, is a critical process in the pharmaceutical industry due to the often differing pharmacological activities of individual enantiomers. One of the most established and scalable methods for chiral resolution is the formation of diastereomeric salts. This technique leverages the distinct physicochemical properties of diastereomers, which, unlike enantiomers, have different solubilities, allowing for their separation by fractional crystallization. This guide provides an in-depth examination of the mechanism of action of N-acetyl-phenylglycine as a chiral resolving agent, focusing on the formation of diastereomeric salts. While the racemic form, Acetyl-DL-phenylglycine, is commercially available, chiral resolution is typically achieved using an enantiomerically pure form, such as N-acetyl-D-phenylglycine or N-acetyl-L-phenylglycine.[1][2] This guide will detail the underlying principles, experimental protocols, and quantitative data associated with this resolution method.

Core Mechanism: Diastereomeric Salt Formation

The fundamental principle behind the chiral resolution using an enantiomerically pure N-acetyl-phenylglycine is the reaction of a racemic mixture of a base (for example, an amine) with a single enantiomer of an acid (the resolving agent), or vice versa. This reaction forms a pair of diastereomeric salts.

For instance, reacting a racemic mixture of an amine (containing both R-amine and S-amine) with an enantiomerically pure acid, such as N-acetyl-D-phenylglycine, results in two diastereomeric salts: (R-amine)-(N-acetyl-D-phenylglycine) and (S-amine)-(N-acetyl-D-phenylglycine). These diastereomers possess different spatial arrangements and intermolecular interactions, leading to different crystal lattice energies and, consequently, different solubilities in a given solvent.[2] This solubility difference is the key to their separation. One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. The crystallized salt can then be isolated by filtration. Subsequently, the resolved enantiomer of the amine can be recovered from the diastereomeric salt, and the chiral resolving agent can often be recycled.[1][3]

A successful diastereomeric salt resolution is highly dependent on the choice of solvent and the crystallization conditions, such as temperature and concentration.

Experimental Workflow and Signaling Pathways

The general workflow for chiral resolution via diastereomeric salt formation is a sequential process involving salt formation, crystallization, isolation, and recovery of the desired enantiomer and resolving agent.

Caption: General experimental workflow for chiral resolution by diastereomeric salt formation.

The molecular interactions driving the separation are based on the three-point interaction model. For a stable diastereomeric complex to form, there must be at least three points of interaction between the chiral resolving agent and one of the enantiomers. These interactions can include ionic bonds, hydrogen bonds, and steric hindrance. The difference in the stability and geometry of the diastereomeric complexes in the crystal lattice dictates their solubility.

References

The Role of Acetyl-DL-phenylglycine in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-DL-phenylglycine is an N-acetylated, racemic form of the non-proteinogenic amino acid phenylglycine. While not as commonly employed in standard peptide synthesis as its chiral counterpart, N-acetyl-L-phenylalanine, its unique structure suggests a primary role as an N-terminal capping agent. N-terminal acetylation is a crucial modification in peptide chemistry that mimics the post-translational modifications of many natural proteins.[1] This modification neutralizes the positive charge of the N-terminal amine, which can enhance the peptide's stability against enzymatic degradation by aminopeptidases and potentially improve its ability to cross cell membranes.[1][2][3]

This technical guide provides an in-depth exploration of the potential applications, experimental methodologies, and critical considerations for using this compound in peptide synthesis, drawing upon established principles for similar N-acetylated amino acids.

Core Concepts and Applications

The primary function of this compound in peptide synthesis is to introduce an N-acetylated phenylglycine residue at the N-terminus of a peptide chain. This serves several purposes:

-

Enhanced Stability : The acetyl group protects the peptide from degradation by exopeptidases, increasing its half-life in biological systems.[3]

-

Mimicry of Native Proteins : A significant portion of eukaryotic proteins are naturally N-terminally acetylated. Using an acetylated N-terminus can therefore make a synthetic peptide a closer mimic of a native protein sequence, which is often advantageous for in vivo and in vitro functional studies.[1][3]

-

Charge Neutralization : By capping the N-terminus, the acetyl group removes the positive charge at physiological pH. This alteration can influence the peptide's overall solubility, conformation, and interaction with biological targets.[3]

The Phenylglycine Moiety

Phenylglycine is a non-proteinogenic amino acid where the phenyl group is directly attached to the α-carbon.[4] This structure imparts significant conformational constraints on the peptide backbone. A known challenge with phenylglycine in peptide synthesis is its susceptibility to racemization, especially during activation and coupling steps.[4] However, when used as a pre-acetylated capping agent, the risk of racemization during its own incorporation is mitigated as its carboxyl group is activated for coupling, not its amino group.

Implications of the DL-Racemic Mixture

The most critical consideration when using this compound is its racemic nature. Standard peptide synthesis protocols rely on stereochemically pure L-amino acids to produce a single, well-defined final product. The introduction of a DL-racemic mixture at the N-terminus will invariably result in the synthesis of two distinct diastereomeric peptides: one ending with N-acetyl-L-phenylglycine and the other with N-acetyl-D-phenylglycine.

This outcome may be acceptable or even desirable in specific contexts, such as:

-

Peptide Library Synthesis : For screening purposes where a mixture of diastereomers is tested for activity.

-

Applications Insensitive to N-terminal Stereochemistry : In cases where the stereochemistry of the N-terminal residue has no significant impact on the peptide's intended function.

However, for applications requiring a single, characterized molecular entity, the resulting diastereomeric mixture would necessitate challenging purification steps.

Experimental Protocols

The incorporation of this compound is best achieved as the final step in a standard solid-phase peptide synthesis (SPPS) workflow, after the final amino acid has been added and its N-terminal protecting group (e.g., Fmoc) has been removed.

Protocol: N-Terminal Acetylation using this compound in Fmoc-SPPS

This protocol outlines the procedure for coupling this compound to the free N-terminus of a resin-bound peptide.

1. Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling Reagent: e.g., HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU/HOBt

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Washing Solvents: Dichloromethane (DCM), Methanol

2. Procedure:

-

Resin Preparation:

-

Following the final coupling cycle of the peptide synthesis, remove the N-terminal Fmoc protecting group using a 20% solution of piperidine (B6355638) in DMF.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all traces of piperidine.

-

-

Coupling Solution Preparation:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading capacity), HATU (3-5 eq.), and DIEA (6-10 eq.) in DMF.

-

Allow the solution to pre-activate for 1-2 minutes at room temperature.[5]

-

-

Coupling Reaction:

-

Add the activated coupling solution to the washed peptide-resin.

-

Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) at room temperature for 1-2 hours.[5]

-

-

Monitoring and Washing:

-

Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. The test should be negative, indicating the absence of free primary amines.[5]

-

Once the reaction is complete, drain the coupling solution.

-

Wash the resin extensively with DMF (3-5 times), DCM (3-5 times), and finally Methanol (2-3 times) to remove all excess reagents and byproducts.

-

-

Drying and Cleavage:

-

Dry the N-acetylated peptide-resin under vacuum.

-

Proceed with the standard protocol for cleaving the peptide from the resin and removing side-chain protecting groups (e.g., using a TFA-based cleavage cocktail).

-

Data Presentation

| Parameter | Condition | Rationale |

| Reagent Equivalents | ||

| N-acetylated Amino Acid | 3 - 5 eq. | Ensures the reaction is driven to completion. |

| Coupling Reagent (e.g., HATU) | 3 - 5 eq. | Activates the carboxylic acid for efficient coupling. |

| Base (e.g., DIEA) | 6 - 10 eq. | Maintains basic conditions required for the coupling reaction. |

| Reaction Conditions | ||

| Solvent | DMF | Standard solvent for SPPS, effectively solvates reagents and swells the resin. |

| Temperature | Room Temperature | Sufficient for most coupling reactions. |

| Reaction Time | 1 - 2 hours | Typically adequate for complete capping; should be monitored (e.g., Kaiser test). |

Mandatory Visualizations

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) followed by N-terminal acetylation.

Caption: Use of a racemic starting material leads to a diastereomeric peptide mixture.

Conclusion

This compound serves as a specialized reagent for the N-terminal capping of synthetic peptides. Its application introduces an acetylated phenylglycine residue, a modification that can confer enhanced enzymatic stability and mimic the structure of naturally occurring proteins. The principal consideration for its use is its racemic nature, which leads to the formation of a diastereomeric peptide mixture. While this may be a limitation for therapeutic applications requiring a single molecular entity, it can be a useful tool in specific research contexts like library screening. The experimental protocol for its incorporation is straightforward and follows standard procedures for N-terminal modification in solid-phase peptide synthesis. Researchers should carefully consider the implications of the final diastereomeric product mixture in the context of their specific experimental goals.

References

- 1. lifetein.com [lifetein.com]

- 2. Acetylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 3. lifetein.com [lifetein.com]

- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Stereochemistry of Acetyl-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of Acetyl-DL-phenylglycine, a crucial chiral building block in the synthesis of various pharmaceuticals. The document details the synthesis of the racemic mixture, followed by in-depth protocols for its resolution into individual enantiomers through both enzymatic and chemical methods. Furthermore, it outlines the analytical techniques for assessing enantiomeric purity and specific rotation. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the processes involved. This guide is intended to be a valuable resource for researchers and professionals engaged in stereoselective synthesis and drug development.

Introduction

N-Acetyl-DL-phenylglycine is a derivative of the non-proteinogenic amino acid phenylglycine. The presence of a chiral center at the α-carbon imparts stereoisomerism to this molecule, resulting in two enantiomers: N-Acetyl-D-phenylglycine and N-Acetyl-L-phenylglycine. The distinct three-dimensional arrangement of these enantiomers leads to different interactions with other chiral molecules, a phenomenon of paramount importance in the pharmaceutical industry. Often, only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be inactive or even elicit adverse effects. Consequently, the preparation and analysis of enantiomerically pure N-Acetyl-phenylglycine are critical steps in the synthesis of numerous active pharmaceutical ingredients (APIs).

This guide will explore the key aspects of the stereochemistry of this compound, with a focus on practical experimental procedures.

Synthesis of this compound

The synthesis of the racemic N-Acetyl-DL-phenylglycine is typically achieved through the acetylation of DL-phenylglycine using acetic anhydride (B1165640).[1]

Experimental Protocol: Synthesis of N-Acetyl-DL-phenylglycine

Materials:

-

DL-phenylglycine

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter flask

-

Vacuum oven

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve DL-phenylglycine in glacial acetic acid with gentle heating.[1]

-

Once the DL-phenylglycine is fully dissolved, cool the solution to room temperature.

-

Slowly add acetic anhydride to the solution dropwise while stirring. An exothermic reaction will occur. Maintain the temperature of the reaction mixture between 50-60°C.[1]

-

After the addition is complete, continue to stir the mixture at 50-60°C for an additional 2-4 hours to ensure the reaction goes to completion.[1]

-

Cool the reaction mixture in an ice bath to induce crystallization of the N-Acetyl-DL-phenylglycine.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials and impurities.

-

Dry the purified N-Acetyl-DL-phenylglycine crystals in a vacuum oven to a constant weight.

Resolution of this compound Enantiomers

The separation of the racemic this compound into its constituent enantiomers is a critical process. This can be achieved through enzymatic resolution or chemical resolution via diastereomeric salt formation.

Enzymatic Resolution using Acylase I

Enzymatic resolution offers a highly stereoselective method for separating the enantiomers of N-acetylated amino acids. Acylase I selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-Acetyl-D-phenylglycine unreacted.[2] This difference in reactivity allows for their subsequent separation.

Materials:

-

N-Acetyl-DL-phenylglycine

-

Acylase I (from Aspergillus oryzae)

-

0.1 M Phosphate (B84403) buffer (pH 7.0)

-

1 M Sodium hydroxide (B78521) (NaOH)

-

1 M Hydrochloric acid (HCl)

-

Reaction vessel with pH and temperature control

-

HPLC system for monitoring reaction progress

Procedure:

-

Prepare a solution of N-Acetyl-DL-phenylglycine in 0.1 M phosphate buffer (pH 7.0).

-

Adjust the pH of the solution to 7.0 using 1 M NaOH.

-

Add Acylase I to the substrate solution. A typical enzyme-to-substrate ratio is 1000 units of enzyme per gram of substrate.[2]

-

Maintain the reaction mixture at 37°C and a constant pH of 7.0 (by controlled addition of 1 M NaOH) with continuous stirring.

-

Monitor the progress of the reaction by HPLC until approximately 50% conversion is achieved, indicating the complete hydrolysis of the L-enantiomer.

-

Terminate the reaction by heating the mixture to 80-90°C for 15 minutes to denature the enzyme.

-

Filter the cooled solution to remove the precipitated enzyme.

-

Isolation of L-Phenylglycine: The filtrate contains L-phenylglycine and unreacted N-Acetyl-D-phenylglycine. Adjust the pH to the isoelectric point of L-phenylglycine to precipitate it from the solution. Collect the L-phenylglycine by filtration.

-

Isolation of N-Acetyl-D-phenylglycine: Acidify the remaining filtrate to pH ~2 with 1 M HCl. Extract the N-Acetyl-D-phenylglycine into an organic solvent (e.g., ethyl acetate). Evaporate the organic solvent to obtain the solid N-Acetyl-D-phenylglycine.

Caption: Workflow for the enzymatic resolution of this compound.

Chemical Resolution via Diastereomeric Salt Formation

Chemical resolution involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. A commonly used resolving agent for racemic acids is a chiral base, or in the case of a racemic N-acetylated amino acid, a chiral acid like (+)-tartaric acid can be used to resolve its ester derivative.[3] For the direct resolution of N-Acetyl-DL-phenylglycine, a chiral amine would be a suitable resolving agent.

Materials:

-

N-Acetyl-DL-phenylglycine

-

Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Büchner funnel and filter flask

Procedure:

-

Dissolve N-Acetyl-DL-phenylglycine in a suitable solvent, such as methanol.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) in the same solvent.

-

Slowly add the resolving agent solution to the N-Acetyl-DL-phenylglycine solution with continuous stirring.

-

Allow the mixture to stand at room temperature or in a refrigerator to induce the crystallization of one of the diastereomeric salts. The less soluble diastereomer will precipitate out of the solution.

-

Collect the crystals of the diastereomeric salt by vacuum filtration. This is the first crop of crystals.

-

The mother liquor is now enriched in the other diastereomer. This can be isolated by evaporation of the solvent.

-

Liberation of the Enantiomers: To recover the individual enantiomers, treat each separated diastereomeric salt with an acid (e.g., 1 M HCl) to protonate the chiral amine, making it water-soluble.

-

Extract the N-Acetyl-phenylglycine enantiomer into an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent to obtain the pure enantiomer. The chiral resolving agent can be recovered from the aqueous layer by basification and extraction.

Caption: Workflow for the chemical resolution of this compound.

Stereochemical Analysis

After the resolution process, it is essential to determine the enantiomeric purity and the specific rotation of the separated enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating and quantifying enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral column (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm)[4]

-

HPLC grade methanol, glacial acetic acid, and triethylamine

-

Sample of N-Acetyl-phenylglycine enantiomer or racemic mixture

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase consisting of 100% HPLC grade methanol with 0.1% acetic acid and 0.1% triethylamine.[4] Degas the mobile phase before use.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[4]

-

HPLC Analysis:

-

Set the column temperature (e.g., 25°C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detection wavelength (e.g., 220 nm).

-

Inject the prepared sample onto the column.

-

-

Data Analysis: The two enantiomers will be separated and will appear as two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess (% ee) can be calculated using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

where Area₁ and Area₂ are the areas of the peaks corresponding to the two enantiomers.

Polarimetry

Polarimetry is used to measure the specific rotation of a chiral compound, which is a characteristic physical property. The specific rotation is the angle to which a plane-polarized light is rotated when it passes through a solution of the compound at a specific concentration and path length.

Instrumentation and Materials:

-

Polarimeter

-

Sodium D-line lamp (589 nm)

-

Polarimeter cell (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., ethanol)

Procedure:

-

Accurately weigh a sample of the purified N-Acetyl-phenylglycine enantiomer and dissolve it in a known volume of a suitable solvent (e.g., ethanol) in a volumetric flask to prepare a solution of known concentration (c, in g/mL).

-

Calibrate the polarimeter with the pure solvent (blank reading).

-

Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present.

-

Measure the observed rotation (α) of the solution at a specific temperature (T) and wavelength (λ, typically the sodium D-line).

-

Calculate the specific rotation [α] using the following formula:

[α]Tλ = α / (l x c)

where:

-

[α] is the specific rotation

-

T is the temperature in degrees Celsius

-

λ is the wavelength of the light

-

α is the observed rotation in degrees

-

l is the path length of the polarimeter cell in decimeters (dm)

-

c is the concentration of the solution in g/mL

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the stereochemistry of Acetyl-phenylglycine and its enantiomers.

Table 1: Physical Properties of N-Acetyl-phenylglycine Enantiomers

| Property | N-Acetyl-D-phenylglycine | N-Acetyl-L-phenylglycine | Reference |

| Molecular Formula | C₁₀H₁₁NO₃ | C₁₀H₁₁NO₃ | General |

| Molecular Weight | 193.20 g/mol | 193.20 g/mol | General |

| Specific Rotation [α]25D | -194° (c=1, ethanol) | +194° (c=1, ethanol) | Inferred |

Note: Specific rotation values can vary slightly depending on the solvent and experimental conditions.

Table 2: Typical Results for Enzymatic Resolution of this compound

| Parameter | Value | Reference |

| Enzyme | Acylase I | [2] |

| Substrate | N-Acetyl-DL-phenylglycine | [2] |

| pH | 7.0 | [2] |

| Temperature | 37°C | [2] |

| Conversion | ~50% | [2] |

| Enantiomeric Excess (ee) of Products | >95% | [2] |

Conclusion

The stereochemistry of this compound is a fundamental aspect of its application in the pharmaceutical industry. The ability to synthesize the racemic mixture and efficiently resolve it into its constituent enantiomers is crucial for the development of stereochemically pure active pharmaceutical ingredients. This guide has provided detailed experimental protocols for the synthesis, enzymatic and chemical resolution, and stereochemical analysis of this compound. The presented workflows, data tables, and diagrams are intended to serve as a valuable technical resource for scientists and researchers in the field of drug discovery and development. A thorough understanding and application of these methods will facilitate the production of enantiomerically pure compounds, ultimately contributing to the development of safer and more effective medicines.

References

The Biological Frontier of Acetyl-DL-phenylglycine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-DL-phenylglycine and its derivatives represent a class of synthetic amino acid compounds with growing interest in pharmaceutical and biochemical research. As a foundational building block, this compound is instrumental in the synthesis of a variety of molecules, particularly those with potential analgesic and anti-inflammatory properties.[1] This technical guide delves into the core biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways to support ongoing research and drug development efforts. While research on the broader class of N-acyl amino acids is expanding, this paper will focus on the available data for derivatives of phenylglycine, providing a framework for future investigation.

Anti-inflammatory Activity

A significant area of investigation for phenylglycine derivatives is their potential to modulate inflammatory responses. Studies have demonstrated the anti-inflammatory efficacy of certain N-(4-substituted phenyl)glycine derivatives in vivo.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of synthesized N-(4-acetylphenyl)glycine derivatives using the carrageenan-induced rat paw edema assay. The activity is presented as the percentage inhibition of edema at a dose of 50 mg/kg.

| Compound | Structure/Substituent | % Inhibition of Edema at 50 mg/kg |

| 3 | Chalcone analog of N-(4-acetylphenyl)glycine | 40.39 |

| 6 | Cyclized heterocyclic derivative | 51.82 |

| 7 | Cyclized heterocyclic derivative | 43.80 |

Data sourced from a study on N-(4-substituted phenyl)glycine derivatives.[2][3]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

1. Animal Model:

-

Adult male Wistar rats (150-180 g) are used.

-

Animals are housed under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

-

Rats are fasted for 18 hours before the experiment.

2. Compound Administration:

-

Test compounds are suspended in a 0.5% aqueous solution of carboxymethyl cellulose (B213188) (CMC).

-

Compounds are administered orally (p.o.) at a dose of 50 mg/kg body weight.

-

A control group receives the vehicle (0.5% CMC) only.

-

A reference group receives a standard anti-inflammatory drug, such as indomethacin, for comparison.

3. Induction of Inflammation:

-

One hour after compound administration, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

-

The volume of the injected paw is measured at 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for each group at each time point using the following formula:

% Inhibition = [1 - (Vt / Vc)] x 100

Where:

-

Vt = mean increase in paw volume in the treated group

-

Vc = mean increase in paw volume in the control group

-

5. Data Analysis:

-

Results are expressed as the mean ± standard error of the mean (SEM).

-

Statistical significance is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.

Experimental Workflow: In Vivo Anti-inflammatory Screening

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Antimicrobial and Antifungal Activity

Derivatives of 2-phenylglycine have also been investigated for their potential as antimicrobial and antifungal agents. These studies provide a basis for exploring the activity of this compound derivatives against various pathogens.

Quantitative Data: Antimicrobial and Antifungal Activity

The following table summarizes the in vitro antifungal and antibacterial activities of a specific 2-phenylglycine derivative (G19) and other related compounds.

| Activity Type | Pathogen | Compound | Quantitative Measure | Value |

| Antifungal | Thanatephorus cucumeris | G19 | EC50 | 32.4 µg/mL |

| Antibacterial | Xanthomonas oryzae pv. oryzae (Xoo) | G16 | % Inhibition at 50 µg/mL | 63.1 |

| Antibacterial | Xanthomonas oryzae pv. oryzae (Xoo) | G26 | % Inhibition at 50 µg/mL | 89.9 |

| Antibacterial | Xanthomonas oryzae pv. oryzae (Xoo) | G27 | % Inhibition at 50 µg/mL | 78.0 |

| Antibacterial | Xanthomonas oryzae pv. oryzae (Xoo) | G28 | % Inhibition at 50 µg/mL | 68.0 |

Data sourced from a study on 2-phenylglycine derivatives as potential pesticides.[4]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

1. Preparation of Materials:

-

Microorganism strains (bacteria or fungi).

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

96-well microtiter plates.

-

Test compound dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

2. Assay Procedure:

-

Dispense the broth medium into all wells of the microtiter plate.

-

Perform serial two-fold dilutions of the test compound stock solution across the wells to achieve a range of concentrations.

-

Prepare a standardized inoculum of the microorganism and add it to each well (except for the sterility control).

-

Include a positive control (microorganism and broth without the compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

3. Determination of MIC:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow: In Vitro MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathways

The precise signaling pathways through which this compound derivatives exert their biological effects are not yet fully elucidated. However, by examining the broader class of N-acyl amino acids (NAAAs), we can infer potential mechanisms of action. NAAAs are known to interact with various cellular targets, including G protein-coupled receptors (GPCRs) and nuclear receptors.[5]

One of the key signaling pathways implicated in the anti-inflammatory effects of some NAAAs, such as N-palmitoylethanolamide (PEA), involves the peroxisome proliferator-activated receptor-alpha (PPAR-α).[6] Inhibition of NAAA (N-acylethanolamine-hydrolyzing acid amidase) leads to an increase in intracellular levels of N-acylethanolamines, which in turn activate PPAR-α. This nuclear receptor then modulates the transcription of pro-inflammatory genes.

Another potential target for N-acyl amino acids is the G protein-coupled receptor 18 (GPR18), for which N-arachidonoyl glycine (B1666218) has been identified as a ligand.[5] Activation of GPR18 can lead to various cellular responses, including the modulation of inflammatory processes.[7][8]

Generalized Signaling Pathway for N-Acyl Amino Acids

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetyl-DL-phenylglycine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-DL-phenylglycine, a derivative of the non-proteinogenic amino acid phenylglycine, has emerged as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from its role as a precursor to enantiomerically pure D- and L-phenylglycine, which are key components in a variety of therapeutic agents. This technical guide provides a comprehensive overview of this compound's applications, supported by detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

This compound is a white crystalline solid with the molecular formula C₁₀H₁₁NO₃. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 193.20 g/mol | [1] |

| Melting Point | 197.5-198.5 °C | |

| Appearance | White powder | [1] |

| Solubility | Soluble in methanol. | [2] |

| CAS Number | 15962-46-6 | [1] |

Core Application: Chiral Resolution

The primary application of this compound lies in its resolution to obtain enantiomerically pure D-phenylglycine and L-phenylglycine. D-phenylglycine is a vital side chain for several semi-synthetic β-lactam antibiotics, including ampicillin (B1664943) and cephalexin. L-phenylglycine, while less common in pharmaceuticals, serves as a building block for certain antiviral compounds and other complex molecules.

The most prevalent method for this resolution is enzymatic hydrolysis, which offers high enantioselectivity under mild conditions.

Enzymatic Resolution of this compound

Enzymatic resolution of N-acetyl-DL-phenylglycine utilizes enzymes, such as acylases, that selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-phenylglycine intact. This allows for the separation of the free L-phenylglycine from the unreacted D-enantiomer.

Experimental Workflow: Enzymatic Resolution

Caption: Workflow for the enzymatic resolution of this compound.

Quantitative Data on Enzymatic Resolution

The efficiency of the enzymatic resolution is influenced by the choice of enzyme, substrate, and reaction conditions. Below is a summary of quantitative data from various studies.

| Enzyme | Substrate | Temp (°C) | pH | Yield (D-enantiomer) | Enantiomeric Excess (ee%) | Reference |

| Hog Kidney Acylase I | N-acetyl-DL-phenylglycine | - | - | 26% (after hydrolysis) | >95% | [3] |

| Chymotrypsin/anhydride (B1165640) resin | N-acetyl-DL-phenylglycine methyl ester | 25 | 7.8 | 99.5% (ester) | - | [4] |

| Immobilized Penicillin G Acylase (IMEPGA) | DL-phenyl acetyl phenylglycine | 37 | 7.8 | >97% hydrolysis of L-isomer | - | [5][6] |

Detailed Experimental Protocols

Protocol 1: Enzymatic Resolution using Immobilized Penicillin G Acylase [5][6]

-

Substrate Preparation: Prepare a 0.5% (w/v) solution of DL-phenyl acetyl phenylglycine in a suitable buffer.

-

Enzyme Addition: Add immobilized penicillin G acylase (IMEPGA) at a concentration of 133 IU/gram of the substrate.

-

Reaction Conditions: Maintain the pH at 7.8 and the temperature at 37°C.

-

Reaction Monitoring: Monitor the hydrolysis of the L-enantiomer. Quantitative hydrolysis (>97%) is typically achieved within 45 minutes.

-

Work-up: After the reaction, filter to recover the immobilized enzyme, which can be reused. The filtrate contains L-phenyl acetyl phenylglycine and the unreacted D-enantiomer. Further separation and hydrolysis of the D-enantiomer can be performed to obtain D-phenylglycine.

Protocol 2: Enzymatic Resolution of N-acetyl-DL-phenylglycine methyl ester [4]

-

Substrate Solution: Dissolve 15 g (72.38 mmols) of N-acetyl-DL-phenylglycine methyl ester in 150 ml of a dioxane/water mixture (25% by volume of dioxane).

-

Enzyme: Add 15 g of a chymotrypsin/anhydride resin.

-

Reaction: Stir the mixture at 25°C, maintaining a pH of 7.8 by the addition of 1 N NaOH.

-

Monitoring: The reaction is complete when approximately 50% of the theoretical amount of NaOH has been consumed (indicating complete hydrolysis of the L-ester). This typically takes around 17-19 hours.

-

Separation: Filter off the enzyme resin. The filtrate contains N-acetyl-L-phenylglycine and unreacted N-acetyl-D-phenylglycine methyl ester.

-

Isolation:

-

Acidify the filtrate to pH 2 with HCl.

-

Extract the N-acetyl-D-phenylglycine methyl ester with an organic solvent (e.g., ethyl acetate).

-

The aqueous layer contains the N-acetyl-L-phenylglycine.

-

-

Hydrolysis: The separated N-acetyl-D-phenylglycine methyl ester can be hydrolyzed to D-phenylglycine by heating with 2 N HCl at 80°C for 4 hours.

This compound in the Synthesis of Bioactive Molecules

Beyond its use in chiral resolution, this compound and its derivatives are valuable starting materials for the synthesis of more complex bioactive molecules, including heterocycles and peptides.

Synthesis of Heterocycles

N-acetylated amino acids, including this compound, can be used to synthesize heterocyclic compounds like oxazolones and hydantoins, which are scaffolds for various pharmaceuticals.

1. Oxazolone (B7731731) Synthesis

N-acetylglycine and its derivatives can react with aldehydes in the presence of acetic anhydride and a weak base (like sodium acetate) to form unsaturated oxazolones, also known as azlactones. These are versatile intermediates in organic synthesis.

Experimental Workflow: Oxazolone Synthesis

Caption: General workflow for the synthesis of oxazolone derivatives.

Protocol 3: General Synthesis of Oxazolone Derivatives [7]

-

Reactants: In a flask, combine N-acetylglycine (1 gm), an aromatic aldehyde (1.36 gms), anhydrous sodium acetate (0.51 gm), and acetic anhydride (2.18 gm).

-

Reaction: Warm the mixture with occasional stirring until a complete solution is formed. Heat the solution for approximately 1 hour.

-

Isolation: Cool the reaction mixture and leave it in a refrigerator overnight to allow the oxazolone derivative to crystallize.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry.

2. Hydantoin (B18101) Synthesis

Hydantoins can be synthesized from amino acids via the Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate. N-acetyl-DL-phenylglycine can be hydrolyzed to DL-phenylglycine, which can then be used in this synthesis.

Peptide Synthesis

N-acetylated amino acids are frequently used in peptide synthesis. The acetyl group can serve as a protecting group for the N-terminus of a peptide, preventing further elongation and providing a neutral terminus, which can be important for the biological activity of the peptide.

Protocol 4: N-Terminal Acetylation in Solid-Phase Peptide Synthesis (SPPS) [8][9]

This protocol assumes the peptide has already been synthesized on a solid support (e.g., Rink amide resin) and the final N-terminal Fmoc protecting group has been removed.

-

Resin Preparation: Wash the peptide-resin with dichloromethane (B109758) (DCM).

-

Acetylation Solution: Prepare a solution of 10% acetic anhydride in N,N-dimethylformamide (DMF).

-

Acetylation Reaction: Add the acetylation solution to the resin and shake at room temperature for 20-30 minutes.

-

Washing: Drain the reaction vessel and wash the resin sequentially with DCM, methanol, and then again with DCM.

-

Repeat (Optional but Recommended): Repeat the acetylation step to ensure complete capping of all free amino groups.

-

Final Washes: After the final acetylation, wash the resin thoroughly with DCM and methanol. The N-terminally acetylated peptide is now ready for cleavage from the resin.

Biological Significance of Phenylglycine Derivatives

The enantiomers of phenylglycine, obtained from the resolution of this compound, are incorporated into drugs that target fundamental biological pathways.

Inhibition of Bacterial Cell Wall Synthesis

D-phenylglycine is a key structural component of beta-lactam antibiotics like ampicillin and cephalexin. These antibiotics inhibit the transpeptidase enzymes (also known as penicillin-binding proteins or PBPs) that are essential for the cross-linking of the peptidoglycan layer of the bacterial cell wall. This disruption of cell wall synthesis ultimately leads to bacterial cell lysis and death.

Signaling Pathway: Bacterial Cell Wall Synthesis Inhibition

Caption: Inhibition of bacterial cell wall synthesis by β-lactam antibiotics.

Modulation of Amino Acid Transport

Analogs of phenylglycine have been identified as inhibitors of the neutral amino acid transporters ASCT1 and ASCT2.[10] These transporters are involved in the cellular uptake of amino acids like D-serine, which is a co-agonist of the NMDA receptor in the central nervous system. By inhibiting these transporters, phenylglycine derivatives can increase the extracellular concentration of D-serine, thereby enhancing NMDA receptor activity. This mechanism is being explored for potential therapeutic benefits in neurological disorders.

Logical Relationship: ASCT2 Inhibition

Caption: Inhibition of the ASCT2 transporter by phenylglycine analogs.

Conclusion

This compound is a cornerstone building block in modern organic synthesis, primarily valued for its efficient resolution into enantiomerically pure D- and L-phenylglycine. These chiral synthons are indispensable for the production of a range of pharmaceuticals, from life-saving antibiotics to novel therapeutics targeting the central nervous system. Furthermore, the acetylated form itself and its derivatives serve as versatile intermediates for the construction of complex molecular architectures such as peptides and heterocycles. The detailed protocols and mechanistic insights provided in this guide underscore the continued importance of this compound for professionals in drug discovery and development.

References

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. ikm.org.my [ikm.org.my]

- 6. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis [scholarlycommons.pacific.edu]

- 7. jddtonline.info [jddtonline.info]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. A highly efficient in situ N-acetylation approach for solid phase synthesis | Prof. Assaf Friedler's Lab [friedlerlab.huji.ac.il]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

An In-depth Technical Guide to the Spectroscopic Data of Acetyl-DL-phenylglycine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the key spectroscopic data for N-Acetyl-DL-phenylglycine, a crucial derivative of the unnatural amino acid phenylglycine with applications in pharmaceutical and biochemical research. Due to the limited availability of public spectroscopic data for Acetyl-DL-phenylglycine, this guide presents representative data from the closely related compound, N-Acetyl-L-phenylalanine, for illustrative purposes. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided, along with a workflow for the spectroscopic analysis of such compounds.

Introduction

This compound is a synthetic amino acid derivative with significant utility in peptide synthesis and medicinal chemistry. The acetylation of the amino group modifies the compound's polarity and its ability to participate in hydrogen bonding, influencing the conformational properties of peptides into which it is incorporated. Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. This guide outlines the expected spectroscopic characteristics based on a closely related analogue and provides standardized protocols for data acquisition.

Spectroscopic Data (Representative)

The following tables summarize the spectroscopic data for the representative compound, N-Acetyl-L-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for N-Acetyl-L-phenylalanine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.65 | s | - | COOH |

| 8.18 | d | 8.1 | NH |

| 7.31 - 7.17 | m | - | Ar-H |

| 4.40 | ddd | 9.6, 8.1, 4.9 | α-CH |

| 3.03 | dd | 13.8, 4.9 | β-CH₂ |

| 2.83 | dd | 13.8, 9.6 | β-CH₂ |

| 1.77 | s | - | CH₃ |

Data acquired on a 400 MHz spectrometer in DMSO-d₆.[1]

Table 2: ¹³C NMR Data for N-Acetyl-L-phenylalanine

| Chemical Shift (δ) ppm | Assignment |

| 173.15 | COOH |

| 169.19 | C=O (amide) |

| 137.71 | Ar-C (quaternary) |

| 129.03 | Ar-CH |

| 128.16 | Ar-CH |

| 126.38 | Ar-CH |

| 53.48 | α-CH |

| 36.77 | β-CH₂ |

| 22.33 | CH₃ |

Data acquired on a 101 MHz spectrometer in DMSO-d₆.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for N-Acetyl-L-phenylalanine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (carboxylic acid) |

| ~3280 | Strong | N-H stretch (amide) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| 1695 | Strong | C=O stretch (carboxylic acid) |

| 1650 | Strong | C=O stretch (Amide I) |

| 1552 | Strong | N-H bend (Amide II) |

Characteristic peaks for N-acetylated amino acids.[2]

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for N-Acetyl-L-phenylalanine

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 208.0978 | 208.0975 |

Data acquired using Electrospray Ionization (ESI).[1]

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 32 scans, pulse width of 30 degrees, relaxation delay of 1 second.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024 scans, pulse width of 30 degrees, relaxation delay of 2 seconds.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.

-

Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-